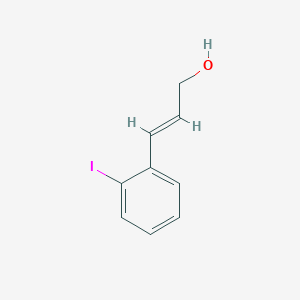

(E)-3-(2-iodophenyl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

(E)-3-(2-iodophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+ |

InChI Key |

PUGUKZAXYRFRMW-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)I |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)I |

Origin of Product |

United States |

Significance and Research Context of Iodoaryl Allylic Alcohol Architectures

The iodoaryl-allylic alcohol motif is a privileged structural element in organic synthesis. The presence of both a reactive carbon-iodine bond and a versatile allylic alcohol functionality within the same molecule allows for a diverse range of chemical transformations. The iodine atom, being the most reactive of the halogens in many catalytic cycles, serves as an excellent handle for various cross-coupling reactions. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org Simultaneously, the allylic alcohol can participate in a host of reactions, including oxidations, substitutions, and rearrangements. nih.gov

The specific arrangement in (E)-3-(2-iodophenyl)prop-2-en-1-ol, with the iodo-substituted phenyl ring at the 3-position of the prop-2-en-1-ol backbone, makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic compounds. The "ortho" positioning of the iodine atom is particularly significant as it facilitates intramolecular cyclization reactions, leading to the formation of five- and six-membered rings, which are common motifs in many biologically active natural products and pharmaceutical agents. nih.govrsc.org

Overview of Strategic Importance in Synthetic Methodologies

The strategic importance of (E)-3-(2-iodophenyl)prop-2-en-1-ol lies in its ability to act as a linchpin in convergent synthetic strategies. Its bifunctional nature allows for sequential or tandem reactions, significantly increasing molecular complexity in a single step.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle. wikipedia.orgnih.gov This allows for the introduction of a wide variety of substituents at the ortho-position of the phenyl ring through well-established methods such as:

Sonogashira Coupling: Reaction with terminal alkynes to form internal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net

Heck Coupling: Reaction with alkenes to form substituted alkenes. wikipedia.orgrsc.orgnih.gov

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds. mdpi.com

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Following the cross-coupling step, the allylic alcohol moiety can be further manipulated. For instance, subsequent intramolecular reactions can lead to the formation of functionalized chromenes, quinolines, and other heterocyclic systems. nih.gov The table below illustrates the potential of this compound as a substrate in various palladium-catalyzed cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Potential Product Type |

| Sonogashira | Terminal Alkyne | 2-(Alkynyl)phenyl substituted allylic alcohol |

| Heck | Alkene | 2-(Alkenyl)phenyl substituted allylic alcohol |

| Suzuki | Boronic Acid | 2-(Aryl/Vinyl)phenyl substituted allylic alcohol |

| Buchwald-Hartwig | Amine | 2-(Amino)phenyl substituted allylic alcohol |

Applications As a Versatile Building Block in Complex Molecule Synthesis and Materials Science

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The presence of the iodo-aryl moiety makes (E)-3-(2-iodophenyl)prop-2-en-1-ol a valuable precursor for the synthesis of advanced pharmaceutical and agrochemical intermediates. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents. While direct synthesis of commercial drugs using this specific alcohol is not widely documented, the utility of closely related ortho-iodo-cinnamyl systems in medicinal chemistry is well-established. For instance, substituted cinnamyl alcohols are known precursors for drugs like the antifungal naftifine (B1207962) and the selective serotonin (B10506) reuptake inhibitor dapoxetine. nih.govresearchgate.net Furthermore, cinnamyl alcohol derivatives have been investigated for their antioxidant and xanthine (B1682287) oxidase-inhibiting functions, which are relevant in the management of diseases linked to oxidative stress. google.com The 4-hydroxy-cinnamyl alcohol framework is a known intermediate in the synthesis of vanillin, a widely used flavoring agent. google.com

The strategic placement of the iodine atom at the ortho position allows for subsequent intramolecular reactions, leading to the formation of various heterocyclic scaffolds that are prevalent in many biologically active molecules. This reactivity profile positions this compound as a highly promising starting material for the discovery and development of new therapeutic and agrochemical agents.

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | Biaryl or styrenyl derivatives | Pharmaceutical and agrochemical synthesis |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl alkynes | Pharmaceutical intermediates, materials science |

| Heck Coupling | Alkenes, Pd catalyst | Substituted stilbenes | Fine chemicals, pharmaceutical synthesis |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl derivatives | Pharmaceutical and agrochemical synthesis |

Construction of Fused Heterocyclic Systems and Polycycles

The molecular architecture of this compound is ideally suited for the construction of fused heterocyclic and polycyclic systems, primarily through intramolecular Heck reactions. libretexts.orgprinceton.edu This powerful transformation involves the palladium-catalyzed coupling of the aryl iodide with the adjacent alkene, leading to the formation of a new carbon-carbon bond and a cyclic structure. The trans stereochemistry of the double bond and the ortho-positioning of the iodo group and the propenol side chain facilitate regioselective cyclization.

For example, the intramolecular Heck reaction of similar o-iodobenzyl enol ethers has been shown to be a highly regio- and stereoselective method for synthesizing (Z)-ortho-formyl/keto-cinnamates. rsc.org This type of cyclization can lead to the formation of various ring systems, including indenes and dihydronaphthalenes, which are core structures in many natural products and pharmaceuticals. A patent for a fused heterocyclic compound with potential as a platelet aggregation inhibitor suggests the broad utility of such structures in medicinal chemistry. nih.gov The intramolecular Mizoroki–Heck reaction of a related (2-iodophenyl)methanone has also been demonstrated as a reliable method for creating conjugated cyclic compounds. rsc.org The ability to form congested quaternary carbon stereocenters via intramolecular Heck reactions further highlights the synthetic power of this approach in building complex polycyclic frameworks, such as in the total synthesis of (±)-gelsemine. nih.gov

| Starting Material Analogue | Reaction Condition | Resulting Heterocycle/Polycycle | Reference |

| o-Iodobenzyl enol ethers | Palladium catalyst | (Z)-ortho-formyl/keto-cinnamates | rsc.org |

| Tricyclic β-methoxy α,β-unsaturated 2-iodoanilide | (Ph3P)4Pd, 150 °C | Pentacyclic spirooxindole core of (±)-gelsemine | nih.gov |

| (2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone | Pd(OAc)2 | Conjugated cyclic ketone | rsc.org |

Precursors for Polymer Synthesis and Advanced Materials (e.g., Semiconducting Polymers)

The dual functionality of an aryl iodide and a polymerizable alkene makes this compound a promising monomer for the synthesis of novel polymers and advanced materials. The aryl iodide can participate in cross-coupling reactions like the Sonogashira coupling, which is a powerful tool for creating conjugated polymers with interesting electronic and optical properties. researchgate.netscielo.org.mx These materials, such as oligo(p-phenyleneethynylene)s, are being investigated for applications in molecular wires, chemosensors, and light-emitting devices. scielo.org.mx

The Sonogashira coupling of diiodo-arenes with arylacetylenes has been shown to be an effective method for preparing fluorescent oligo(p-phenyleneethynylene)s (OPEs). scielo.org.mx Similarly, the Sonogashira reaction between cyclopentadithiophenes and difurodiketopyrrolopyrroles has been used to synthesize polymers for organic hybrid solar cells. morressier.com The allylic alcohol group on this compound could also be modified or directly participate in polymerization, leading to functional polymers with tunable properties. For instance, cinnamyl alcohol has been used to modify chitosan (B1678972) oligosaccharides to enhance their antimicrobial activity. nih.gov While specific polymers derived from this compound are yet to be reported, its structural motifs suggest significant potential in the development of new semiconducting polymers and other advanced materials.

| Polymerization Method | Potential Co-monomer | Resulting Polymer Type | Potential Application |

| Sonogashira Coupling | Di-alkynes | Poly(arylene ethynylene) | Semiconducting polymers, fluorescent materials |

| Heck Coupling | Di-alkenes | Poly(arylene vinylene) | Conductive polymers, light-emitting diodes |

| Radical Polymerization | Other vinyl monomers | Functionalized polystyrene analogues | Specialty polymers |

Stereoselective Synthesis of Chiral Derivatives

The allylic alcohol functionality in this compound provides a handle for stereoselective transformations, enabling the synthesis of valuable chiral derivatives. A key reaction in this context is the Sharpless Asymmetric Epoxidation, which allows for the enantioselective conversion of the alkene into an epoxide. This method has been successfully applied to the stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol. researchgate.net The resulting chiral epoxy alcohol is a versatile intermediate that can be opened with various nucleophiles to generate a range of enantiomerically enriched compounds.

Another approach to introducing chirality is through asymmetric dichlorination of the allylic alcohol, which has been achieved using dimeric cinchona alkaloid derivatives as catalysts. nih.gov Furthermore, biocatalytic methods, such as enantioselective reduction of a corresponding ketone or enzymatic resolution, offer green and highly selective routes to chiral alcohols. mdpi.com These strategies pave the way for the synthesis of optically active building blocks that are crucial for the development of chiral drugs and other bioactive molecules.

| Asymmetric Reaction | Catalyst/Reagent | Chiral Product | Reference (Analogous System) |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET | (2R,3S)-3-(2-Iodophenyl)oxiran-2-yl)methanol | researchgate.net |

| Asymmetric Dichlorination | Dimeric cinchona alkaloid derivatives | Chiral dichloro-alcohols | nih.gov |

| Biocatalytic Reduction | Carbonyl reductase | Chiral secondary alcohol | mdpi.com |

Synthetic Utility in Natural Product Total Synthesis (Analogous Systems)

While the direct application of this compound in a completed total synthesis of a natural product has not been explicitly reported, its structural features are found in key intermediates of several complex syntheses. The combination of an aryl iodide and an alkene is particularly powerful for constructing complex polycyclic systems via intramolecular reactions, as demonstrated in the synthesis of (±)-gelsemine. nih.gov

The cinnamyl alcohol moiety itself is a common structural motif in natural products and their precursors. nih.gov For example, the total synthesis of withasomnine, a pyrazole (B372694) derivative, involved a Sonogashira coupling of iodobenzene (B50100) with an alkyne alcohol. nih.gov The ability to form complex ring systems is also crucial in the synthesis of picrotoxane-type sesquiterpenes like tutin, which feature a congested cis-fused 5,6-ring skeleton. nih.gov The strategic use of building blocks that allow for sequential or cascade reactions, such as electrocyclizations, is a common theme in the synthesis of complex natural products. nih.gov The versatility of this compound, with its multiple reactive sites, makes it a highly attractive building block for the efficient and elegant total synthesis of a wide range of natural products and their analogues.

| Natural Product (or Analogue) | Key Synthetic Strategy Involving Similar Motifs | Function of the Motif | Reference |

| (±)-Gelsemine | Intramolecular Heck Reaction | Formation of a spirooxindole ring system | nih.gov |

| Withasomnine | Sonogashira Coupling | Coupling of an aryl halide with an alkyne alcohol | nih.gov |

| Picrotoxane-type sesquiterpenes | Intramolecular Aldol (B89426) Reaction | Construction of a cis-fused 5,6-ring skeleton | nih.gov |

| Ocellapyrones | 8π–6π Electrocyclization Cascade | Formation of bicyclic systems from a tetraene | nih.gov |

Theoretical and Computational Chemistry Studies of E 3 2 Iodophenyl Prop 2 En 1 Ol

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory has emerged as a powerful tool for predicting the properties of molecular systems. For (E)-3-(2-iodophenyl)prop-2-en-1-ol, DFT calculations provide valuable insights into its behavior at the atomic and electronic levels.

The initial step in the computational study involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this process reveals a structure with the propenol side chain in an trans or (E) configuration relative to the double bond, which is generally more stable than the cis isomer due to reduced steric hindrance.

A representative table of optimized geometrical parameters, including selected bond lengths and bond angles, is presented below. These values are hypothetical and represent typical bond lengths and angles for such a molecule.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-I | 2.10 | C2-C1-C6 | 119.5 |

| C=C | 1.34 | C1-C7-C8 | 125.0 |

| C-O | 1.43 | C7-C8-C9 | 122.0 |

| O-H | 0.96 | C8-C9-O | 110.0 |

This table presents hypothetical, representative data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be primarily localized on the electron-rich iodophenyl ring and the π-system of the propenol chain. The LUMO, on the other hand, is likely distributed over the propenol backbone and the phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the HOMO to the LUMO upon electronic excitation. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. nih.gov The energy gap for this type of molecule is anticipated to be in a range that would make it a candidate for applications in optoelectronics. nih.govniscpr.res.in

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

This table presents hypothetical, representative data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The iodine atom, despite being a halogen, can exhibit a region of positive potential known as a σ-hole, making it a potential site for halogen bonding. researchgate.net The hydrogen atom of the hydroxyl group will show a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring will exhibit a mix of potentials, with the π-electron cloud being a region of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.netwisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C8-C9) | 3.5 |

| LP(2) I | π(C1-C2) | 2.1 |

| π(C7=C8) | π*(C1-C6) | 15.8 |

This table presents hypothetical, representative data.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT, which helps in the assignment of experimental spectral bands to specific vibrational modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method.

Key vibrational modes for this compound would include:

O-H stretch: A broad and strong band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic and vinylic): Sharp bands appearing around 3000-3100 cm⁻¹.

C=C stretch: A medium to strong band in the region of 1600-1650 cm⁻¹ for the alkene double bond and aromatic ring.

C-O stretch: A strong band typically found between 1000-1200 cm⁻¹.

C-I stretch: A weaker band expected at lower frequencies, generally in the range of 500-600 cm⁻¹.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (aromatic) | 3080 |

| C=C stretch | 1640 |

| C-O stretch | 1150 |

| C-I stretch | 580 |

This table presents hypothetical, representative data.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible) of molecules. This method calculates the energies of electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* and n→π* electronic transitions. niscpr.res.in The π→π* transitions, originating from the conjugated system of the phenyl ring and the propenol chain, are typically intense and occur at lower wavelengths. The n→π* transitions, involving the non-bonding electrons of the oxygen atom, are generally weaker and appear at longer wavelengths. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of substituents.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.45 | HOMO → LUMO (π→π) |

| S0 → S2 | 275 | 0.20 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 350 | 0.05 | HOMO → LUMO+1 (n→π*) |

This table presents hypothetical, representative data.

Molecular Dynamics Simulations for Reactivity and Stability Profiles

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape, stability, and intermolecular interactions of molecules like this compound. By simulating the atomic motions of the molecule over time, MD can reveal how its structure adapts to different environments, such as in various solvents or in the presence of other reactants.

For this compound, MD simulations would typically investigate the rotational dynamics around the C-C single bonds, particularly the C(aryl)-C(alkene) and C(alkene)-C(alcohol) bonds. The large iodine substituent on the phenyl ring introduces significant steric hindrance and alters the electronic properties of the ring, which in turn influences the preferred conformations of the molecule. Simulations could quantify the conformational flexibility and identify the most stable, low-energy structures.

Furthermore, MD studies can shed light on the stability of the molecule by analyzing its interactions with solvent molecules. In a polar protic solvent, for instance, simulations would model the hydrogen bonding network involving the hydroxyl group of the alcohol. The strength and lifetime of these hydrogen bonds are critical determinants of the molecule's solubility and reactivity in solution. By mapping the potential energy surface, these simulations can predict the relative stability of different conformers and provide a dynamic picture of the molecule's behavior that complements static quantum chemical calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key area of interest is its participation in transition-metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, where the carbon-iodine bond is activated.

Theoretical studies can model the entire catalytic cycle of such a reaction. This involves:

Oxidative Addition: Calculating the energy barrier for the insertion of a metal catalyst (e.g., palladium(0)) into the C-I bond. The electronic properties of the iodophenyl group are critical at this stage.

Migratory Insertion: Modeling the insertion of the alkene moiety into the metal-carbon bond.

Reductive Elimination: Simulating the final step to release the product and regenerate the catalyst.

Prediction of Spectroscopic Parameters via Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical computational methods are widely used to predict various spectroscopic properties of molecules, providing a powerful complement to experimental characterization. For this compound, these methods can forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These calculations would predict distinct signals for the vinyl protons, the aromatic protons (influenced by the iodine substituent), and the methylene (B1212753) protons of the alcohol. The predicted chemical shifts, as shown in the table below, help in the assignment of experimental spectra.

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted absorptions for this compound would include the O-H stretching frequency of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), the C=C stretching of the alkene and aromatic ring (around 1600-1650 cm⁻¹), and the C-O stretching frequency (around 1000-1200 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this molecule, the calculations would likely show π → π* transitions associated with the conjugated system formed by the phenyl ring and the double bond. The presence of the iodine atom, a heavy atom with lone pairs, can also influence the position and intensity of these absorption bands.

The following tables provide an example of predicted spectroscopic data for this compound, which would be generated from such computational studies.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.9 | 128 - 140 |

| Vinylic CH | 6.3 - 6.9 | 125 - 135 |

| Methylene CH₂ | ~4.3 | ~63 |

| Hydroxyl OH | Variable (depends on solvent) | - |

Predicted Key IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Alkene/Aromatic) | 1580 - 1650 |

Advanced Spectroscopic Techniques in Research on E 3 2 Iodophenyl Prop 2 En 1 Ol Systems

High-Resolution Multi-Dimensional NMR Techniques for Complex Spin Systems and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound like (E)-3-(2-iodophenyl)prop-2-en-1-ol, which features a complex arrangement of protons and carbons within a substituted aromatic ring and an unsaturated aliphatic chain, one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information on the chemical environment of each nucleus. rsc.org However, for unambiguous assignment and detailed stereochemical analysis, multi-dimensional NMR techniques are indispensable.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY would reveal the coupling between the vinylic protons on the prop-2-en-1-ol backbone, as well as the correlations between adjacent protons on the phenyl ring. The magnitude of the coupling constant (J-value) between the vinylic protons is particularly important for confirming the (E)-stereochemistry (trans configuration), which is expected to be a large value, typically in the range of 12-18 Hz. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum, distinguishing between the various CH groups in the aromatic ring and the CH/CH₂ groups of the side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular framework. For instance, it can show correlations from the vinylic protons to the aromatic carbons, and from the CH₂-OH protons to the vinylic carbons, confirming the connectivity of the entire molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is a powerful tool for confirming stereochemistry and determining preferred conformations in solution. For this compound, NOESY could show spatial proximity between one of the vinylic protons and the aromatic ring, helping to define the rotational conformation around the C-C single bond.

The following table presents typical ¹H and ¹³C NMR chemical shift values for a structurally related chalcone (B49325), illustrating the type of data obtained from these experiments.

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH (Iodophenyl) | 7.0 - 8.0 (multiplets) | 127.0 - 140.0 | Correlations to adjacent aromatic carbons and vinylic carbons |

| C-I (Iodophenyl) | - | ~95.0 | Correlations from ortho-protons |

| Vinylic CH (α to C=O in chalcone) | ~7.4 (doublet) | ~122.0 | Correlations to carbonyl carbon and aromatic carbons |

| Vinylic CH (β to C=O in chalcone) | ~7.8 (doublet) | ~145.0 | Correlations to aromatic carbons |

| CH₂OH | ~4.3 (doublet) | ~63.0 | Correlations to vinylic carbons |

| OH | Variable (broad singlet) | - | - |

Note: Data is representative of related chalcone structures and would require experimental verification for this compound. rsc.orgresearchgate.net

Advanced Mass Spectrometry Applications for Mechanistic Insights and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), can provide the exact mass of the parent ion with high precision, allowing for the unambiguous determination of the molecular formula. rsc.org

For this compound (C₉H₉IO), HRMS would confirm the presence of iodine through its characteristic isotopic pattern and provide a mass measurement accurate to within a few parts per million.

Beyond simple mass determination, tandem mass spectrometry (MS/MS) offers profound insights into the molecule's structure and stability. In an MS/MS experiment, the parent ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Potential fragmentation pathways for this compound could include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a [M-H₂O]⁺ ion.

Loss of Iodine (I•): Cleavage of the relatively weak carbon-iodine bond would result in a [M-I]⁺ fragment.

Cleavage of the Propene Chain: Fragmentation of the C-C bonds in the side chain can lead to various smaller ions, such as the iodophenyl cation or fragments corresponding to the propenol moiety.

Analyzing these pathways helps to confirm the connectivity of the different parts of the molecule as determined by NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Dynamics Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. materialsciencejournal.org

For this compound, key vibrational bands would include:

O-H Stretch: The hydroxyl group gives rise to a characteristic broad band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding would be observed, while in a dilute solution in a non-polar solvent, a sharper band corresponding to the free O-H stretch might appear.

C=C Stretch: The alkene double bond stretch appears in the region of 1600-1650 cm⁻¹.

C-O Stretch: The alcohol C-O stretching vibration is found in the 1000-1250 cm⁻¹ region.

Aromatic C-H and C=C Bends and Stretches: These produce a series of characteristic peaks in the fingerprint region (<1500 cm⁻¹).

Conformational dynamics, such as the rotation around the C-C single bond linking the phenyl ring and the propenol group, can be studied by observing changes in the vibrational spectra with temperature. researchgate.net The presence of different conformers in equilibrium may lead to the appearance of multiple peaks for certain vibrational modes. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Excited State Properties and Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. These techniques are used to study the excited state properties and conjugation effects. Chalcones and related compounds are known to exhibit interesting photophysical properties due to their extended π-conjugated systems. mdpi.com

UV-Vis Absorption: this compound is expected to show strong UV absorption due to π-π* transitions within the conjugated system formed by the phenyl ring and the double bond. The absorption spectrum would likely feature one or more strong bands, with the main absorption maximum (λ_max) providing information about the energy of the electronic transition. nih.gov The position of λ_max can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum, quantum yield, and fluorescence lifetime are important parameters that characterize the molecule's behavior in the excited state. The presence of the heavy iodine atom may lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the onset of the absorption band, providing insights that are valuable for applications in materials science. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While obtaining suitable crystals of the parent alcohol might be challenging, X-ray crystallography on its stable derivatives (e.g., esters or related ketone analogues) provides the most definitive structural information in the solid state. researchgate.net This technique yields a precise three-dimensional map of electron density in the crystal, allowing for the determination of bond lengths, bond angles, and torsional angles with very high accuracy. nih.govresearchgate.netnih.gov

For a derivative of this compound, a crystal structure would:

Unequivocally confirm the (E)-stereochemistry of the double bond.

Describe the planarity of the molecule. For instance, in a related iodinated chalcone, the mean planes of the two phenyl rings were found to be twisted relative to each other. researchgate.net

Provide detailed information on intermolecular interactions that dictate the crystal packing, such as hydrogen bonds involving the hydroxyl group (or its derivative), halogen bonds (C-I···O or C-I···I), and π-π stacking interactions between aromatic rings. researchgate.netnih.gov

The following table summarizes representative crystal data for a related iodinated chalcone, (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀I₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0993 (3) |

| b (Å) | 13.8355 (3) |

| c (Å) | 5.8022 (1) |

| β (°) | 96.634 (1) |

| Key Intermolecular Interaction | Type II Halogen Bonds (I···I) |

Source: Crystal structure data for a related di-iodinated chalcone. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized—for example, through asymmetric catalysis leading to a chiral center, or by introducing a chiral substituent—then chiroptical spectroscopy becomes a critical tool.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Enantiomeric Purity: The intensity of the ECD signal is proportional to the enantiomeric excess (ee) of the sample. This allows for a quantitative assessment of the success of an asymmetric synthesis or a chiral separation.

Absolute Configuration: The experimental ECD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to one predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the synthesized compound can be determined non-ambiguously. This is particularly valuable when crystals suitable for anomalous dispersion X-ray crystallography are not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.